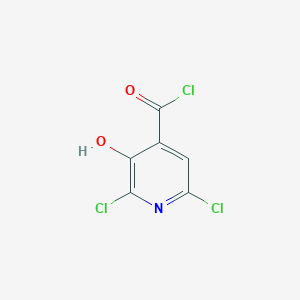![molecular formula C22H40SSn B14262334 Tributyl[1-(phenylsulfanyl)butyl]stannane CAS No. 156943-58-7](/img/structure/B14262334.png)
Tributyl[1-(phenylsulfanyl)butyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[1-(phenylsulfanyl)butyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 1-(phenylsulfanyl)butyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl[1-(phenylsulfanyl)butyl]stannane can be synthesized through the reaction of tributyltin hydride with 1-(phenylsulfanyl)butyl halide under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS). This method is efficient and yields the desired organotin hydride, which can then be further reacted to produce the target compound .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[1-(phenylsulfanyl)butyl]stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Radical Reactions: Common reagents include AIBN and light for radical initiation.
Substitution Reactions: Halides and other electrophiles can react with the tin compound under appropriate conditions.
Major Products Formed
Reduction Products: The major products are typically hydrocarbons formed by the reduction of organic halides.
Substitution Products: Products vary depending on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
Tributyl[1-(phenylsulfanyl)butyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a tool in medicinal chemistry.
Industry: Utilized in the production of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of tributyl[1-(phenylsulfanyl)butyl]stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various reactions, such as hydrogen atom transfer or radical addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reducing properties.
Vinyl Tributyltin: Another organotin compound used in Stille coupling reactions.
Uniqueness
Tributyl[1-(phenylsulfanyl)butyl]stannane is unique due to the presence of the phenylsulfanyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such functionality is desired .
Propiedades
Número CAS |
156943-58-7 |
|---|---|
Fórmula molecular |
C22H40SSn |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
tributyl(1-phenylsulfanylbutyl)stannane |
InChI |
InChI=1S/C10H13S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,2-3H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
NANJECBCHAWFPR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(CCC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
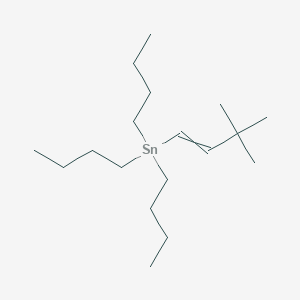

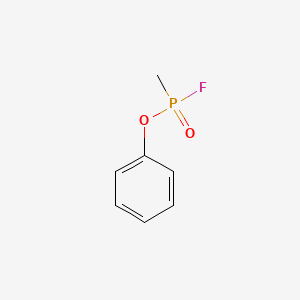
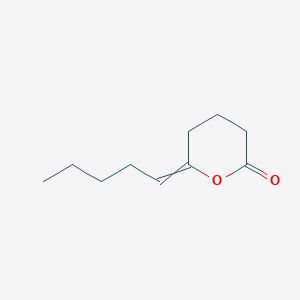


![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
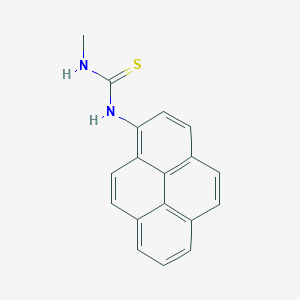
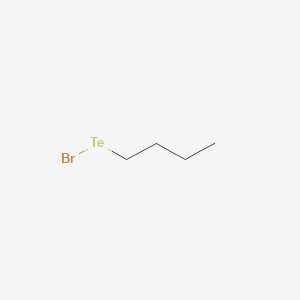
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
